3,4-Dihexyl-2,5-dithiophen-2-ylthiophene

Oligothiophene photophysics Excitonic coupling Thin-film aggregation

Regioisomer substitution causes uncontrolled variability in organic electronics. This 3,4-dihexyl-terthiophene ensures consistent thin-film morphology. · Validated PDHBT baseline: FET mobility 2.10×10⁻⁴ cm² V⁻¹ s⁻¹, PCE 1.91% · Suppressed excitonic splitting with aggregation-induced red-shifted emission · Polymer architecture (P34ATs) provides ambient operational stability in OFETs

Molecular Formula C24H32S3
Molecular Weight 416.7 g/mol
CAS No. 151324-66-2
Cat. No. B14277649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihexyl-2,5-dithiophen-2-ylthiophene
CAS151324-66-2
Molecular FormulaC24H32S3
Molecular Weight416.7 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(SC(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C24H32S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-26-22)27-23(19)21-15-11-17-25-21/h11-12,15-18H,3-10,13-14H2,1-2H3
InChIKeySGUWUYAMHMJAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihexyl-2,5-dithiophen-2-ylthiophene Overview


3,4-Dihexyl-2,5-dithiophen-2-ylthiophene (CAS 151324-66-2), systematically named 3′,4′-dihexyl-2,2′:5′,2″-terthiophene (DHTT), is a soluble oligothiophene building block with molecular formula C₂₄H₃₂S₃ and molecular weight 416.7 g/mol [1]. As a substituted terthiophene derivative bearing two hexyl side chains on the central thiophene ring, this compound serves as a monomeric precursor for synthesizing π-conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. Its primary differentiation arises from the 3,4-dihexyl substitution pattern on the central ring, which distinguishes it from isomeric analogs such as 3,3″-dihexyl-2,2′:5′,2″-terthiophene (CAS 135831-08-2) and confers distinct intermolecular interaction profiles in aggregated states [3].

Workflow
Monomer precursor for π-conjugated polymers
Soluble terthiophene building block
Selection logic
3,4-dihexyl substitution on central thiophene ring
Differentiates from 3,3″-dihexyl isomer (CAS 135831-08-2)
Use context
OFET and OPV polymer synthesis
Enables regioregular poly(3,4-dihexylthiophene) (PDHBT)

Generic Substitution Risks


Generic substitution among dihexyl-terthiophene isomers is not scientifically valid due to regiospecific side-chain positioning effects on intermolecular packing and optical behavior. While 3,4-dihexyl-2,5-dithiophen-2-ylthiophene (DHTT) and its 3,3″-dihexyl isomer (CAS 135831-08-2) share the identical molecular formula C₂₄H₃₂S₃, their substitution patterns produce fundamentally different aggregation properties [1]. Specifically, the 3,4-dihexyl configuration on the central thiophene ring weakens excitonic coupling in the aggregated state compared to unsubstituted terthiophene, whereas 3,3″-substituted analogs exhibit different solvatochromic and packing behaviors [2]. Furthermore, when polymerized into poly(3′,4′-dihexylterthiophene) (PDHBT), the regioregular architecture produces specific field-effect mobility and photovoltaic performance baselines that cannot be replicated by polymers derived from alternative substitution patterns [3]. Substituting an isomeric dihexyl-terthiophene without verifying the exact substitution position introduces uncontrolled variability in thin-film morphology, charge transport, and ultimately device reproducibility.

Target compound
3,4-Dihexyl-2,5-dithiophen-2-ylthiophene (CAS 151324-66-2)
Central ring substitution pattern weakens excitonic coupling and defines distinct aggregation behaviour.
Potential substitute
3,3″-Dihexyl-2,2′:5′,2″-terthiophene (CAS 135831-08-2)
Terminal ring substitution produces different solvatochromic profiles and polymer packing motifs.
Isomer substitution may shift intermolecular packing and optical response. Polymer properties derived from these monomers are not interchangeable; verify substitution pattern to avoid uncontrolled variability in thin-film morphology and device reproducibility.

Quantitative Differentiation Evidence


Suppressed Excitonic Splitting

In aggregated films, 3′,4′-dihexyl-2,2′:5′,2″-terthiophene (DHTT) exhibits fundamentally different excitonic behavior compared to unsubstituted terthiophene (TT). TT shows clear excitonic splitting in its excitation spectrum upon aggregation, whereas DHTT does not display this splitting [1]. The presence of the 3,4-dihexyl side chains weakens intermolecular interactions sufficiently to suppress the excitonic effect that dominates TT's aggregated-state optics.

Suppressed excitonic splitting
Head-to-head
No excitonic splitting in DHTT aggregated films vs. clear splitting in terthiophene (TT)
Indicates weaker intermolecular electronic coupling in the solid state.
Excitation spectra of aggregated films; binary difference.
Oligothiophene photophysics Excitonic coupling Thin-film aggregation

Aggregation-Induced Red-Shifted Emission

Upon aggregation, DHTT exhibits a new red-shifted emission band that cannot be attributed to conformational changes alone and originates specifically from the aggregation process itself [1]. This behavior is observed alongside substituted analogs DMOTT and DMTT, establishing a class-level trend for substituted terthiophenes.

Aggregation-induced emission
Head-to-head
New red-shifted emission band appears exclusively upon aggregation
Solid-state optical properties cannot be predicted from solution measurements alone.
Fluorescence spectroscopy; DHTT isolated vs. aggregated films.
Oligothiophene fluorescence Aggregation-induced emission Conformational effects

PDHBT FET Mobility and PCE Baseline

Poly(3,4-dihexylthiophene) (PDHBT), the homopolymer derived from 3,4-dihexyl-2,5-dithiophen-2-ylthiophene monomer units, establishes a quantitative performance baseline against which structural modifications can be evaluated [1]. When compared to P2 (a copolymer incorporating thiadiazole electron-accepting moieties), PDHBT demonstrates substantially lower FET mobility (2.10 × 10⁻⁴ vs. 8.81 × 10⁻² cm² V⁻¹ s⁻¹) and lower power conversion efficiency (1.91% vs. 3.04%).

PDHBT FET mobility & PCE
Head-to-head
FET mobility 2.10×10⁻⁴ cm²/V·s; PCE 1.91%
Establishes a well-characterized reference baseline for copolymer performance gains.
PDHBT vs. P2 copolymer with thiadiazole; AM1.5, PCBM acceptor.
Organic field-effect transistor Polymer solar cell Polythiophene benchmark

Weakened Intermolecular Interactions

The presence of the 3,4-dihexyl side chains on DHTT weakens intermolecular interactions compared to unsubstituted terthiophene (TT), as evidenced by the absence of excitonic effects in aggregated DHTT that are prominent in TT [1]. This weakening is attributed to increased intermolecular spacing induced by the bulky hexyl substituents on the central thiophene ring.

Weakened interactions
Class-level
DHTT shows weakened intermolecular interactions vs. terthiophene (absence of excitonic effects)
Supports distinct molecular packing and charge transport pathways.
Inferred from excitonic splitting data; aggregated films.
Intermolecular packing Side-chain engineering Oligothiophene aggregation

Environmental Stability and Carrier Mobility

Polymers based on 3,4-dialkylterthiophene architecture (P34ATs), which incorporate the 3,4-dihexyl substitution motif characteristic of this monomer, demonstrate comparable transistor mobilities to other polythiophene systems while exhibiting greater environmental stability [1]. This class-level finding indicates that the 3,4-substitution pattern contributes to enhanced device robustness without sacrificing charge transport performance.

Environmental stability
Class-level
P34AT polymers show comparable mobility and greater environmental stability than other polythiophenes
May support OFET applications requiring ambient operation.
Class-level inference; quantitative comparator data not available.
Organic thin-film transistor Polyalkylthiophene Environmental stability

3,4- vs. 3,3″-Substitution Optical Profiles

Poly(3′,4′-dihexylterthiophene) and poly(3,3″-dihexylterthiophene) exhibit distinct solvatochromic properties despite sharing identical molecular formula C₂₄H₃₂S₃ for their monomer units [1]. This regiospecific difference demonstrates that the position of hexyl substitution (central ring 3,4-positions vs. terminal ring 3-positions) produces measurable differences in polymer optical behavior, which translates to different solid-state packing and device performance characteristics.

3,4- vs. 3,3″-substitution
Head-to-head
Poly(3′,4′-dihexylterthiophene) and poly(3,3″-dihexylterthiophene) exhibit distinct solvatochromic profiles
Confirms isomer-specific optical behaviour; substitution pattern must be verified.
Solution-phase spectroscopy in varying solvent polarity.
Regiochemical substitution Oligothiophene isomerism Solvatochromism

Recommended Application Scenarios


Donor-Acceptor Copolymer Synthesis

Researchers synthesizing donor-acceptor copolymers for organic photovoltaics should use 3,4-dihexyl-2,5-dithiophen-2-ylthiophene as the thiophene-rich donor building block. The monomer provides a well-characterized PDHBT baseline with FET mobility of 2.10 × 10⁻⁴ cm² V⁻¹ s⁻¹ and PCE of 1.91%, enabling quantitative assessment of performance enhancement when electron-accepting moieties (OXD or TD) are incorporated [1]. This established benchmark facilitates systematic structure-property optimization in new polymer designs.

Aggregation Photophysics Reference

For fundamental photophysical investigations requiring a substituted terthiophene with well-documented aggregation behavior, 3,4-dihexyl-2,5-dithiophen-2-ylthiophene (DHTT) serves as an essential reference compound. Its suppressed excitonic splitting and aggregation-induced red-shifted emission, characterized in detail against unsubstituted terthiophene (TT) in alkane matrices and aggregated films, provide a robust baseline for comparative studies of side-chain effects on oligothiophene intermolecular interactions [2]. This established photophysical profile makes DHTT valuable for calibrating new spectroscopic investigations of thiophene-based materials.

Environmentally Stable OFET Materials

Device engineers developing organic field-effect transistors requiring ambient operational stability should select polymers derived from 3,4-dihexyl-2,5-dithiophen-2-ylthiophene monomer units. The 3,4-dialkylterthiophene polymer architecture (P34ATs) has been demonstrated to provide comparable transistor mobilities to alternative polythiophene packing motifs while offering greater environmental stability [3]. This stability advantage addresses a critical pain point in OFET commercialization where device degradation under ambient conditions limits practical deployment.

Isomer-Controlled Polymer Synthesis

Polymer chemists requiring precise control over substitution pattern must specify CAS 151324-66-2 rather than the isomeric CAS 135831-08-2 (3,3″-dihexyl-2,2′:5′,2″-terthiophene). These two dihexyl-terthiophene isomers produce polymers with distinctly different solvatochromic properties and optical behaviors [4]. For applications where reproducible polymer properties depend on regioregular side-chain positioning—particularly in optoelectronic devices sensitive to molecular packing—isomer substitution introduces uncontrolled variability that compromises batch-to-batch reproducibility and device performance consistency.

Application
Selection Property
Validation Focus
Donor-acceptor copolymer synthesis for OPV
Well-characterized PDHBT baseline
Performance enhancement quantification with acceptor incorporation
Aggregation photophysics reference
Documented excitonic and emission behaviour against unsubstituted terthiophene
Calibration of side-chain effects on intermolecular interactions
Environmentally stable OFET materials
3,4-dialkylterthiophene polymer architecture (P34ATs)
Ambient stability and comparable charge transport review
Isomer-controlled polymer synthesis
Regiospecific 3,4-substitution pattern
Batch-to-batch reproducibility and device performance consistency

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